![molecular formula C7H6N2S B1283511 Thieno[2,3-c]pyridin-3-amine CAS No. 63326-75-0](/img/structure/B1283511.png)
Thieno[2,3-c]pyridin-3-amine
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Overview
Description
Thieno[2,3-c]pyridin-3-amine is a chemical compound with the molecular formula C7H6N2S . It has a molecular weight of 150.2 . This compound is part of the thieno[2,3-c]pyridine family, which are bicyclic heteroaromatic motifs frequently used as ATP-mimetic kinase inhibitors .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives, including Thieno[2,3-c]pyridin-3-amine, has been a subject of interest in medicinal chemistry . The synthesis process involves the use of synthetic building blocks and is often driven by the structure of the compound . The process can involve heating specific compounds in formic acid .Molecular Structure Analysis
The molecular structure of Thieno[2,3-c]pyridin-3-amine is characterized by a bicyclic system that includes a pyridine ring fused with a thiophene ring . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
Thieno[2,3-c]pyridin-3-amine and its derivatives have been found to undergo various chemical reactions. For instance, they have been used in the development of kinase inhibitors . The chemical reactions often involve the replacement of halogens in the 4-position by other groups .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Thieno[2,3-c]pyridin-3-amine, focusing on unique applications:
Antimycobacterial Agents
Thieno[2,3-c]pyridin-3-amine derivatives have been studied for their potential as antimycobacterial agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis .
Anti-inflammatory Activities
These compounds have also been associated with anti-inflammatory effects, attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Anticancer Activity
Thieno[2,3-c]pyridin-3-amine derivatives have been evaluated for their anticancer activity. They have been found to inhibit various cancer cell lines and are considered potential anticancer agents .
Kinase Inhibition
The thieno[2,3-c]pyridine moiety has been identified as a hit compound for inhibitors of the GRK2 kinase, which is a target for drug discovery programs .
Oxidative Phosphorylation Probing
These compounds can serve as tools to probe the mycobacterial oxidative phosphorylation pathway, providing insights into the bacterial energy production mechanism .
Carbonic Anhydrase IX Inhibition
Derivatives of Thieno[2,3-c]pyridin-3-amine have been introduced as carbonic anhydrase IX inhibitors, which play a role in anticancer targeting .
Mechanism of Action
properties
IUPAC Name |
thieno[2,3-c]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKZQFXAXDCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571761 |
Source
|
Record name | Thieno[2,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridin-3-amine | |
CAS RN |
63326-75-0 |
Source
|
Record name | Thieno[2,3-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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